2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
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Overview
Description
2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes both an aminoacetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoacetyl group can form hydrogen bonds or ionic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both an aminoacetyl group and a carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-aminoacetyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c12-6-9(14)13-4-3-11(7-13)2-1-8(5-11)10(15)16/h8H,1-7,12H2,(H,15,16) |
InChI Key |
RETHAGHRCDEQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN)CC1C(=O)O |
Origin of Product |
United States |
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